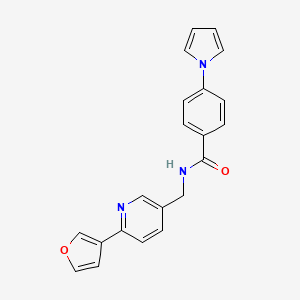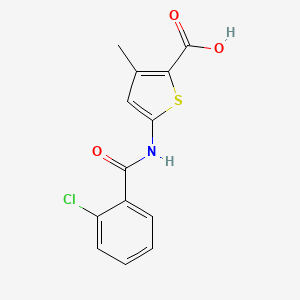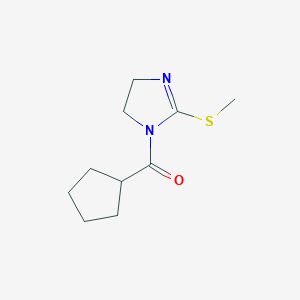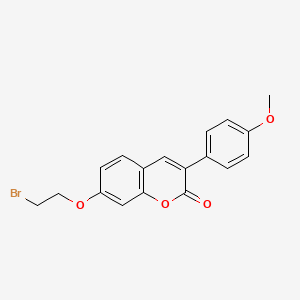![molecular formula C22H20FN5O B2678167 7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415538-41-7](/img/structure/B2678167.png)
7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a fluorine atom, a quinoxaline moiety, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a quinoxaline derivative with a piperidine derivative, followed by the introduction of a fluorine atom and the formation of the quinazolinone ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on cost-effectiveness, scalability, and environmental considerations. Green chemistry principles, such as the use of less hazardous reagents and solvents, are often employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline or piperidine moieties.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce partially or fully reduced compounds.
Applications De Recherche Scientifique
7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline and its derivatives share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Piperidine-based compounds are known for their pharmacological properties.
Fluorinated Compounds: Fluorinated organic compounds often have enhanced stability and bioactivity.
Uniqueness
7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural features, including the fluorine atom, quinoxaline moiety, and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
7-fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c23-16-5-6-17-20(11-16)25-14-28(22(17)29)13-15-7-9-27(10-8-15)21-12-24-18-3-1-2-4-19(18)26-21/h1-6,11-12,14-15H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMCEAPVDLLYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2678086.png)
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)



![tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/new.no-structure.jpg)
![Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate](/img/structure/B2678095.png)




![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2678103.png)
![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine](/img/structure/B2678105.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)
